molecular formula C7H8N2O2 B15247871 3-Hydroxy-6-methylpicolinamide

3-Hydroxy-6-methylpicolinamide

Cat. No.: B15247871
M. Wt: 152.15 g/mol
InChI Key: HYZNHIZBFHIYOP-UHFFFAOYSA-N
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Description

3-Hydroxy-6-methylpicolinamide is an organic compound with the molecular formula C7H8N2O2 It is a derivative of picolinamide, characterized by the presence of a hydroxyl group at the third position and a methyl group at the sixth position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxy-6-methylpicolinamide typically involves the reaction of 3-hydroxy-6-methylpyridine with an appropriate amide-forming reagent. One common method is the reaction of 3-hydroxy-6-methylpyridine with methylamine in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride. The reaction is usually carried out under reflux conditions to ensure complete conversion to the desired amide .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity product .

Chemical Reactions Analysis

Types of Reactions: 3-Hydroxy-6-methylpicolinamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3-Hydroxy-6-methylpicolinamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Hydroxy-6-methylpicolinamide involves its interaction with specific molecular targets. In biological systems, it can act as an inhibitor of certain enzymes or receptors. For example, it may inhibit the activity of enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The compound’s ability to chelate metal ions also plays a role in its biological activity, as metal ion chelation can affect various biochemical processes .

Comparison with Similar Compounds

  • 3-Hydroxy-2-methylpicolinamide
  • 3-Hydroxy-4-methylpicolinamide
  • 3-Hydroxy-5-methylpicolinamide

Comparison: 3-Hydroxy-6-methylpicolinamide is unique due to the specific positioning of the hydroxyl and methyl groups on the pyridine ring. This unique structure can influence its reactivity and interaction with biological targets compared to other similar compounds. For instance, the position of the methyl group can affect the compound’s steric and electronic properties, leading to differences in its chemical behavior and biological activity .

Properties

Molecular Formula

C7H8N2O2

Molecular Weight

152.15 g/mol

IUPAC Name

3-hydroxy-6-methylpyridine-2-carboxamide

InChI

InChI=1S/C7H8N2O2/c1-4-2-3-5(10)6(9-4)7(8)11/h2-3,10H,1H3,(H2,8,11)

InChI Key

HYZNHIZBFHIYOP-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=C(C=C1)O)C(=O)N

Origin of Product

United States

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